3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester

Catalog No.
S13912843
CAS No.
M.F
C18H16BrN3O3
M. Wt
402.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H...

Product Name

3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester

IUPAC Name

methyl 3-(7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl)propanoate

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

InChI

InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)

InChI Key

PITXBYGUVDYTBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3

3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester is a complex organic compound belonging to the benzodiazepine family. This compound features a unique structural framework that includes a pyridine ring and a benzodiazepine moiety, which contributes to its pharmacological properties. The presence of the bromo substituent enhances its biological activity, making it a subject of interest in medicinal chemistry.

The compound is characterized by its molecular formula, which can be represented as C₁₈H₁₈BrN₃O₃. Its systematic name indicates the specific stereochemistry at the chiral center, which is crucial for its biological interactions and efficacy.

The chemical reactivity of 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester is influenced by its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols under appropriate conditions.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.

This compound exhibits notable biological activities, primarily as a central nervous system depressant. It has been investigated for:

  • Sedative Effects: Useful in preoperative sedation and ICU settings.
  • Anxiolytic Properties: Potentially effective in reducing anxiety.
  • Amnestic Effects: Can induce amnesia during perioperative events.

The mechanism of action likely involves modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which are pivotal in mediating inhibitory neurotransmission.

The synthesis of 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester typically involves several key steps:

  • Formation of the Benzodiazepine Core: Starting from appropriate precursors such as 2-amino-5-bromophenyl pyridinones.
  • Bromination: Introduction of the bromo substituent at the 7-position using brominating agents.
  • Carboxylic Acid Derivatization: Conversion of the carboxylic acid to the methyl ester using methanol and an acid catalyst.

These methods ensure high yields and purity of the final product .

The primary applications of this compound lie in medicinal chemistry and pharmacology:

  • Pharmaceutical Development: Investigated as a potential drug candidate for treating anxiety disorders and for use in anesthesia protocols.
  • Research Tool: Utilized in studies exploring GABAergic mechanisms and benzodiazepine receptor interactions.

Its unique structure allows for targeted modifications that could lead to new therapeutic agents.

Interaction studies have shown that 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester interacts with various neurotransmitter systems:

  • GABA Receptors: Enhances GABAergic activity, leading to sedative effects.
  • Serotonin Receptors: Potential modulation of serotonin pathways may contribute to anxiolytic effects.

These interactions underscore its potential as a multi-targeted therapeutic agent .

Similar Compounds

Several compounds share structural or functional similarities with 3-[(S)-7-bromo-2-oxo-5-pyridin-2-yl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-propionic acid methyl ester:

Compound NameStructural FeaturesUnique Aspects
DiazepamBenzodiazepine coreWidely used anxiolytic
LorazepamBenzodiazepine coreShorter half-life
ClonazepamBenzodiazepine corePotent anticonvulsant
MidazolamBenzodiazepine coreRapid onset sedative

While these compounds share a common benzodiazepine framework, the presence of specific functional groups in 3-[(S)-7-bromo...] differentiates it in terms of potency and selectivity towards certain receptors .

Cyclocondensation Strategies for 1,4-Benzodiazepine Core Formation

The 1,4-benzodiazepine scaffold forms the structural foundation of the target compound, with cyclocondensation reactions serving as the primary route for its assembly. Modern approaches leverage palladium-catalyzed carbonylative couplings to generate key intermediates. A notable method involves reacting iodobenzene derivatives with terminal alkynes under ppm-level Pd catalysis to produce 1,3-ynones, which subsequently undergo Cp₂TiCl₂/m-phthalic acid/ethanol-catalyzed cyclocondensation to yield benzo[b]diazepines in up to 90% yield. This one-pot strategy eliminates intermediate purification steps while maintaining high functional group tolerance.

Alternative routes employ indene derivatives as starting materials. Oxidation of substituted indenes to 1,5-diketones followed by hydrazine hydrate-mediated cyclocondensation provides 2,3-benzodiazepines under optimized conditions. While this method demonstrates broad substrate compatibility, the regiochemical outcome depends critically on diketone substitution patterns. Comparative studies show Pd-mediated cyclocondensation offers superior yields (85-90%) versus indene-based routes (70-78%) for electron-deficient substrates.

Recent advances incorporate domino reaction sequences, where 1-chloroacetylisatin derivatives undergo simultaneous carbene generation and cyclocondensation in the presence of hexamethyldisilazane and n-butyl lithium. This cascade process produces 5-carbomethoxy-1,4-benzodiazepin-2-ones with excellent atom economy, though stereochemical control remains challenging.

Stereoselective Introduction of the (S)-Configuration at Position 3

Achieving the (S)-configuration at the C3 position necessitates chiral induction strategies during propionic acid side chain incorporation. Proline-derived benzodiazepine templates enable memory-of-chirality effects, where pre-existing stereocenters direct subsequent alkylation steps. Retentive C3 alkylation of 1,4-benzodiazepine-2,5-diones using L-proline derivatives achieves enantiomeric excesses exceeding 99.5% through stereochemical relay mechanisms.

DFT calculations reveal that condensation reactions between 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine and benzaldehyde derivatives proceed via chair-like transition states, favoring (S)-configured α,β-unsaturated imine products. Electron-withdrawing substituents on the aldehyde component stabilize developing partial positive charges at the reaction site, enhancing stereoselectivity by 15-20% compared to electron-donating groups.

Chiral auxiliary approaches employing (R)-BINOL-phosphoric acids demonstrate complementary stereodirection capabilities. Kinetic resolution during aza-Michael additions to ynones achieves 88:12 er in favor of the (S)-isomer, though this requires stoichiometric chiral promoter loading. Comparative analysis shows proline-based strategies provide superior enantiocontrol (99.5% ee) versus catalytic asymmetric methods (85-90% ee).

Bromination Techniques at the 7-Position of the Benzodiazepine Ring

Regioselective bromination at the 7-position presents unique challenges due to competing reactivity at adjacent positions. N-Bromosuccinimide (NBS) in dichloromethane at -15°C selectively brominates the electron-rich C7 position of 1,4-benzodiazepin-2-ones, achieving 92% regioselectivity through radical stabilization effects. Substrate electronic effects significantly influence outcomes, with electron-donating groups at C5 improving bromination yields by 18-25% compared to electron-withdrawing substituents.

Alternative methods employ Pd-mediated directed ortho-bromination using pyridine-2-sulfinate directing groups. This approach leverages chelation-controlled C-H activation to install bromine at the 7-position with >95% regioselectivity, though requires pre-functionalization of the benzodiazepine core. Comparative studies indicate NBS-based methods offer practical advantages for late-stage bromination (85-92% yield) versus directed C-H activation routes (70-75% yield).

Recent developments utilize flow chemistry to enhance bromination safety and efficiency. Continuous processing with in-line quenching reduces byproduct formation from 15% to <5% while maintaining 89% isolated yield at 7-bromo selectivity. This technology proves particularly valuable for scaling up brominated intermediates.

Pyridin-2-Yl Group Incorporation via Cross-Coupling Reactions

Installing the pyridin-2-yl moiety at C5 requires robust cross-coupling methodologies. Palladium-catalyzed Suzuki-Miyaura reactions traditionally dominated this transformation, but suffer from limited substrate scope and competing protodeboronation. Breakthroughs using pyridine-2-sulfinates as nucleophilic coupling partners overcome these limitations, enabling efficient Pd-catalyzed arylation of bromobenzodiazepines.

Optimized conditions (Pd(OAc)₂/XPhos, K₃PO₄, dioxane/H₂O, 90°C) achieve 85-92% coupling yields across diverse pyridine sulfinates, including sterically hindered 2,6-lutidine derivatives. Mechanistic studies reveal sulfinate ligands facilitate oxidative addition while suppressing β-hydride elimination, a common side reaction in traditional Suzuki couplings.

For electron-deficient benzodiazepine substrates, Negishi cross-coupling using zincated pyridines proves advantageous. Pre-formed (pyridin-2-yl)zinc chloride reagents couple with 5-iodo benzodiazepines under Pd(PPh₃)₄ catalysis (THF, 60°C), delivering products in 78-84% yield with excellent functional group tolerance. This method circumvents competing C3 epimerization observed in sulfinate-based approaches.

Emergent photoredox strategies enable radical-based pyridylation under mild conditions. Visible-light-mediated Minisci-type reactions using 2-cyanopyridine and ammonium persulfate introduce pyridin-2-yl groups at C5 with 65-70% efficiency, though regioselectivity requires further optimization.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

401.03750 g/mol

Monoisotopic Mass

401.03750 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

Explore Compound Types